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Foundational

An In-depth Technical Guide to the Solubility of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline, a heterocyclic compound with a structural motif of interest in medicinal chemistry. Quinazoline derivatives have been explored for a range of pharmacological activities, making a thorough understanding of their solubility profiles essential for researchers, scientists, and drug development professionals.[1][2][3][4]

This document moves beyond a simple tabulation of data. It delves into the molecular determinants of solubility for this specific compound, offers a robust experimental framework for its quantitative assessment, and provides predictive insights based on established chemical principles. The core objective is to equip the reader with the foundational knowledge and practical methodologies required to effectively address solubility challenges in the context of drug development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between solute and solvent molecules.[5][6][7] The structure of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline, featuring a large biphenyl group and a chloroquinazoline core, suggests a predominantly nonpolar and hydrophobic character. The presence of nitrogen atoms in the quinazoline ring and the chlorine atom introduce some polarity, but the overall molecule is expected to be sparingly soluble in polar solvents and more soluble in nonpolar or weakly polar organic solvents.

Factors that will influence the solubility of this compound include:

  • Molecular Structure: The large, rigid aromatic system contributes to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

  • Polarity: The molecule possesses regions of differing polarity. The biphenyl moiety is nonpolar, while the chloroquinazoline core has some polar character due to the electronegative nitrogen and chlorine atoms.[8] This amphiphilic nature suggests that solvents with intermediate polarity might be particularly effective.

  • Hydrogen Bonding: The nitrogen atoms in the quinazoline ring are potential hydrogen bond acceptors. Solvents capable of donating hydrogen bonds (protic solvents) may exhibit enhanced solubility, although the steric hindrance around these atoms could limit this interaction.[6][9]

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[10][11][12] This is an important consideration for experimental design and for formulation strategies.

Based on these principles, a qualitative prediction of solubility in a range of common organic solvents can be made.

Quantitative Assessment of Solubility: A Validated Experimental Protocol

A precise understanding of solubility requires empirical determination. The following is a detailed, step-by-step protocol for the quantitative measurement of the solubility of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.

Materials and Equipment
  • 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

G Experimental Workflow for Solubility Determination A Sample Preparation: Add excess solid to a known volume of solvent B Equilibration: Incubate at a constant temperature with agitation for 24-48 hours A->B C Phase Separation: Allow to settle or centrifuge B->C D Filtration: Filter the supernatant through a 0.22 µm syringe filter C->D E Dilution: Dilute the filtrate with a suitable solvent D->E F Analysis: Quantify the concentration using a validated HPLC method E->F G Calculation: Calculate the solubility from the concentration and dilution factor F->G

Caption: A stepwise workflow for the experimental determination of equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline of known concentrations in a suitable solvent (one in which the compound is freely soluble).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC and record the peak areas.

  • Data Analysis and Reporting:

    • Determine the concentration of the diluted sample solutions from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline in a range of organic solvents, categorized by their polarity.[8][9][13][14][15] These predictions are based on the "like dissolves like" principle and the structural features of the compound.

SolventPolarityPredicted SolubilityRationale
HexaneNonpolarModerate to GoodThe nonpolar biphenyl group should interact favorably with the nonpolar hexane.
TolueneNonpolar (Aromatic)GoodThe aromatic nature of toluene will facilitate π-π stacking interactions with the aromatic rings of the solute.
DichloromethaneWeakly PolarGood to Very GoodThe moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent for many organic compounds.
Diethyl EtherWeakly PolarModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character will be the primary driver of solubility.
Ethyl AcetateModerately PolarModerateThe ester group provides some polarity, but the ethyl and acetyl groups are nonpolar.
AcetonePolar AproticModerate to PoorThe polar carbonyl group may have some affinity for the polar parts of the solute, but the large nonpolar region may limit solubility.
IsopropanolPolar ProticPoorThe hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity is high, which is less favorable for a largely nonpolar solute.
MethanolPolar ProticPoor to Very PoorSimilar to isopropanol but with higher polarity, leading to less favorable interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to GoodDMSO is a strong polar aprotic solvent and is often a good solvent for a wide range of organic compounds, including those with low water solubility.
WaterVery PolarInsolubleThe high polarity and strong hydrogen bonding network of water will not favorably interact with the large, nonpolar biphenyl moiety.

The relationship between solvent polarity and the predicted solubility of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline can be visualized as follows:

G Predicted Solubility vs. Solvent Polarity cluster_0 Solvent Polarity cluster_1 Predicted Solubility Nonpolar Nonpolar Weakly Polar Weakly Polar Nonpolar->Weakly Polar Good Good Nonpolar->Good Favorable interactions with biphenyl group Moderately Polar Moderately Polar Weakly Polar->Moderately Polar Weakly Polar->Good Balanced interactions Polar Polar Moderately Polar->Polar Moderate Moderate Moderately Polar->Moderate Decreasing favorable interactions Poor Poor Polar->Poor Unfavorable interactions with nonpolar regions Good->Moderate Moderate->Poor

Caption: The inverse relationship between solvent polarity and the predicted solubility of the compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can obtain the critical data needed to advance their drug discovery and development programs. While predictions offer a valuable starting point, empirical determination of solubility remains the gold standard. Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution and explore the use of co-solvents to enhance solubility for formulation purposes. A thorough understanding of the solubility of this and related compounds will undoubtedly accelerate the journey from a promising molecule to a viable therapeutic agent.

References

  • Comparison of the polarity of organic solvents. (2022-10-13).
  • Solubility test for Organic Compounds. (2024-09-24).
  • Polarity of Solvents.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22).
  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024-05-28).
  • Solvents and Polarity - University of Rochester.
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • What are the factors that affect solubility? - AAT Bioquest. (2023-03-17).
  • Polarities of Solvents | Shodex HPLC Columns and Standards.
  • Solubility of Organic Compounds. (2023-08-31).
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29).
  • Factors affecting Solubility - GeeksforGeeks. (2021-09-16).
  • What Factors Affect Solubility? | Professor Dave & Chegg Explain - YouTube. (2024-05-09).
  • 4-Chloroquinazoline 97 5190-68-1 - Sigma-Aldrich.
  • 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook.
  • Synthesis and pharmacological properties of some 4-phenyl-quinazoline-2-ones.
  • 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem - NIH.
  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - MDPI.
  • 3-[2-(4-Hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-phenylquinazolin-4(3H)-one Properties.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate.
  • 3-(4-chlorophenyl)-2-methyl-4(3H)-quinazolinone - ChemSynthesis. (2025-05-20).
  • Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate.
  • 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one - PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of High-Performance Bipolar Host Materials for OLEDs Using 4-(3-biphenyl)-2-chloroquinazoline

Introduction: The Critical Role of Host Materials in Advanced OLEDs Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. At the heart of a high-performance OLED is the emissive lay...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Host Materials in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. At the heart of a high-performance OLED is the emissive layer (EML), which typically consists of a guest emitter doped into a host material. The host material is not merely a passive matrix; it dictates the device's efficiency, stability, and operational voltage. An ideal host must possess several key characteristics:

  • High Triplet Energy (ET): To confine the triplet excitons on the guest phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitter, preventing energy loss.

  • Bipolar Charge Transport: The ability to transport both holes and electrons effectively to ensure a balanced charge recombination zone within the emissive layer.[1][2] This balance is crucial for maximizing efficiency and reducing efficiency roll-off at high brightness.[1]

  • High Thermal and Morphological Stability: OLEDs operate at elevated temperatures, so the host material must have a high glass transition temperature (Tg) and decomposition temperature (Td) to ensure a long operational lifetime.[1][3]

  • Appropriate HOMO/LUMO Energy Levels: To facilitate efficient charge injection from adjacent transport layers, thereby lowering the device's turn-on voltage.[4]

This application note details the synthesis and rationale behind a novel bipolar host material derived from the versatile building block, 4-(3-biphenyl)-2-chloroquinazoline . This precursor strategically combines an electron-deficient quinazoline core for electron transport with a bulky biphenyl group to ensure morphological stability. By coupling this acceptor unit with a well-known hole-transporting (donor) moiety, we can construct a high-performance bipolar host material suitable for next-generation OLEDs.

The Precursor: Strategic Advantages of 4-(3-biphenyl)-2-chloroquinazoline

The choice of 4-(3-biphenyl)-2-chloroquinazoline as the foundational building block is deliberate. The quinazoline ring is an effective electron-accepting moiety, forming the basis of the electron-transporting properties of our target molecule.[5][6] The chlorine atom at the 2-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the straightforward introduction of a donor group.[7][8]

Furthermore, the biphenyl substituent at the 4-position provides steric hindrance. This bulky side group disrupts intermolecular packing in the solid state, which helps to prevent crystallization and promote the formation of stable amorphous films—a critical requirement for device fabrication.

Synthetic Strategy: Constructing a Bipolar Host via Buchwald-Hartwig Amination

To create a bipolar host, we will couple an electron-donating (hole-transporting) unit to our electron-accepting quinazoline core. Carbazole and its derivatives are widely used as robust hole-transporting moieties in OLED materials.[9] Therefore, our strategy involves the Buchwald-Hartwig C-N cross-coupling of 4-(3-biphenyl)-2-chloroquinazoline with 9H-carbazole .

This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-nitrogen bonds. The resulting molecule, 2-(9H-carbazol-9-yl)-4-(3-biphenyl)quinazoline (Cz-BPQz) , will possess a distinct donor-acceptor (D-A) architecture, which is a proven design for achieving bipolar charge transport characteristics.[1]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 4-(3-biphenyl)-2-chloroquinazoline R Buchwald-Hartwig Amination A->R B 9H-Carbazole B->R P Crude Product (Cz-BPQz) R->P Pd Catalyst, Ligand, Base, Solvent (Toluene) Pur Column Chromatography & Sublimation P->Pur FP Pure Bipolar Host Material Cz-BPQz Pur->FP

Caption: Synthetic workflow for the bipolar host material Cz-BPQz.

Detailed Experimental Protocol: Synthesis of Cz-BPQz

This protocol is a representative procedure. Researchers should adapt it based on available laboratory equipment and safety guidelines.

Reaction Scheme:

(Illustrative scheme showing 4-(3-biphenyl)-2-chloroquinazoline reacting with carbazole to form Cz-BPQz)

Materials:

  • 4-(3-biphenyl)-2-chloroquinazoline (1.0 eq)

  • 9H-Carbazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Preparation: Add 4-(3-biphenyl)-2-chloroquinazoline (1.0 eq), 9H-carbazole (1.2 eq), and sodium tert-butoxide (2.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.

  • Catalyst Addition: In a separate vial, briefly purge Pd₂(dba)₃ (0.02 eq) and the Xantphos ligand (0.04 eq) with inert gas. Add the catalyst and ligand to the Schlenk flask.

    • Causality Note: Xantphos is a bulky electron-rich ligand that stabilizes the palladium center and facilitates the crucial reductive elimination step to form the C-N bond.

  • Solvent Addition and Reflux: Add anhydrous toluene to the flask via syringe. The amount should be sufficient to create a ~0.1 M solution with respect to the chloroquinazoline. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Place the flask in a preheated oil bath at 110 °C and reflux with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification:

    • Column Chromatography: Purify the crude solid using silica gel column chromatography with a hexane/DCM gradient to isolate the desired product.

    • Sublimation: For OLED-grade purity (>99.9%), the product must be further purified by temperature-gradient vacuum sublimation.[1] This step is essential to remove trace impurities that can act as charge traps or quenching sites in a device.

Characterization and Expected Properties

The final product, Cz-BPQz, should be characterized to confirm its structure and evaluate its properties as an OLED host.

Property Technique Expected Outcome & Significance
Chemical Structure ¹H NMR, ¹³C NMR, MSConfirmation of the successful C-N bond formation and verification of the molecular weight.
Thermal Stability TGA, DSCHigh Td (>350 °C) and Tg (>100 °C) are expected, indicating suitability for stable device operation.[10][11]
Photophysical Properties UV-Vis, PhotoluminescenceHigh triplet energy (ET > 2.55 eV for green/red PhOLEDs) is crucial. The material should have a wide bandgap with deep blue or UV emission.
Electrochemical Properties Cyclic Voltammetry (CV)Determination of HOMO and LUMO energy levels to assess charge injection barriers and confirm bipolar character.[12]

Device Integration and Performance Logic

The synthesized Cz-BPQz host material is designed for use in phosphorescent or TADF OLEDs. Its bipolar nature ensures that both holes from the Hole Transport Layer (HTL) and electrons from the Electron Transport Layer (ETL) can reach the emissive layer efficiently. This leads to a wide recombination zone, reducing exciton quenching and improving device efficiency.

The high triplet energy of the host ensures that energy is transferred exclusively to the guest emitter, leading to pure and efficient light emission.

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) Cz-BPQz Host + Guest Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Anode Anode (e.g., ITO) HTL->Anode Hole Injection LUMO_ETL LUMO HOMO_HTL HOMO ETL_LUMO_BAR EML_LUMO_BAR ETL_LUMO_BAR->EML_LUMO_BAR e- HTL_LUMO_BAR ETL_HOMO_BAR EML_HOMO_BAR HTL_HOMO_BAR EML_HOMO_BAR->HTL_HOMO_BAR h+

Caption: OLED device architecture and simplified energy level alignment.

Conclusion

The strategic use of 4-(3-biphenyl)-2-chloroquinazoline as a core building block enables the efficient synthesis of high-performance bipolar host materials. The outlined Buchwald-Hartwig amination protocol provides a reliable and scalable route to produce materials like Cz-BPQz , which integrate essential properties such as bipolar charge transport, high thermal stability, and a high triplet energy level. This approach paves the way for the development of highly efficient and stable OLEDs for next-generation display and solid-state lighting applications.

References

  • Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10, 30297-30303. [Link]

  • ResearchGate. (n.d.). Quinazoline‐Based Thermally Activated Delayed Fluorecence for High‐Performance OLEDs with External Quantum Efficiencies Exceeding 20%. Retrieved February 12, 2024, from [Link]

  • OSTI.gov. (n.d.). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Retrieved February 12, 2024, from [Link]

  • National Center for Biotechnology Information. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. [Link]

  • Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 30297–30303. [Link]

  • Royal Society of Chemistry. (n.d.). New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes. Retrieved February 12, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. Retrieved February 12, 2024, from [Link]

  • ACS Publications. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved February 12, 2024, from [Link]

  • Borun New Material. (2024). The Advantage of Bipolar Host Materials in Phosphorescent OLEDs. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. Retrieved February 12, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Constructing host-σ-guest structures to optimize the efficiency of non-doped solution-processed OLEDs. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). Triazolotriazine-Based Mixed Host for Pure-Red Phosphorescent Organic Light-Emitting Diodes Exhibiting Ultra-Low Efficiency Roll-Off. Retrieved February 12, 2024, from [Link]

  • National Center for Biotechnology Information. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Standards for 4-(3-biphenyl)-2-chloroquinazoline

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-(3-biphenyl)-2-chloroquinazoline, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the rationale behind chromatographic choices, present supporting experimental data from analogous compounds, and offer a framework for developing and validating a robust, stability-indicating HPLC method.

The Critical Role of Purity in Drug Development

The purity of an API directly impacts its safety, efficacy, and stability. Impurities can arise from the synthesis process, degradation of the API, or interaction with excipients. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] A well-developed and validated HPLC method is the primary tool for ensuring that an API meets the required purity standards.

Foundational Principles of HPLC Method Development for Quinazoline Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4][5] The choice of HPLC method depends on the physicochemical properties of the analyte and potential impurities. For a non-polar compound like 4-(3-biphenyl)-2-chloroquinazoline, reversed-phase HPLC is the most common and effective approach.[6][7]

Reversed-Phase HPLC: The Workhorse for Non-Polar Analytes

In reversed-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6][7] Non-polar compounds, such as our target molecule, will have a stronger affinity for the stationary phase and thus be retained longer, allowing for separation from more polar impurities.

Key Parameters in Method Development

Successful HPLC method development involves the systematic optimization of several parameters to achieve the desired separation.[4] These include:

  • Column Chemistry: The choice of stationary phase is critical. A C18 column is a good starting point for non-polar compounds.

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase determines the elution strength. A gradient elution, where the organic solvent concentration is increased over time, is often necessary to separate compounds with a wide range of polarities.

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution and analysis time.

  • Flow Rate: The flow rate of the mobile phase impacts analysis time and resolution.

  • Detection Wavelength: The UV detector wavelength should be chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Proposed HPLC Method for Purity Determination of 4-(3-biphenyl)-2-chloroquinazoline

Based on the analysis of similar quinazoline derivatives, the following starting HPLC conditions are proposed for the purity determination of 4-(3-biphenyl)-2-chloroquinazoline.[1][2][8]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50% B to 95% B over 20 minutesA gradient is necessary to elute potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection UV at 254 nmQuinazoline derivatives typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

Method Validation: Ensuring Reliability and Trustworthiness

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[1][2][3][8] The validation process, as outlined by ICH guidelines, involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity and establish the stability-indicating nature of the method, forced degradation studies are performed.[9][10]

The drug substance is subjected to stress conditions to induce degradation, including:

  • Acidic hydrolysis: 0.1 M HCl at 60 °C

  • Basic hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative degradation: 3% H2O2 at room temperature

  • Thermal degradation: 105 °C

  • Photolytic degradation: Exposure to UV and visible light

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the main peak and from each other.

Experimental Workflow for HPLC Method Development and Validation

Caption: A workflow diagram illustrating the key stages of HPLC method development, validation, and impurity profiling.

Potential Impurities of 4-(3-biphenyl)-2-chloroquinazoline

Impurities can be broadly classified as process-related impurities (arising from the synthetic route) and degradation products.

Process-Related Impurities

Based on common synthetic routes for quinazoline derivatives, potential process-related impurities could include starting materials, intermediates, and by-products.[11][12][13][14][15][16][17] For the synthesis of 4-(3-biphenyl)-2-chloroquinazoline, these might include:

  • 2-Amino-3'-phenylbenzonitrile (starting material)

  • 4-(3-biphenyl)-quinazolin-2(1H)-one (intermediate)

  • Unreacted chlorinating agent (e.g., phosphorus oxychloride)

Degradation Products

Forced degradation studies help to identify potential degradation products that may form under various stress conditions.[9][10] For a 2-chloroquinazoline derivative, hydrolysis of the chloro group to a hydroxyl group is a likely degradation pathway, particularly under basic conditions.[1][2]

Potential ImpurityStructureOrigin
2-Amino-3'-phenylbenzonitrileC₁₉H₁₄N₂Starting Material
4-(3-biphenyl)-quinazolin-2(1H)-oneC₂₀H₁₄N₂OIntermediate/Hydrolysis Product
Biphenyl-3-carboxylic acidC₁₃H₁₀O₂Potential further degradation product

Alternative and Complementary Analytical Techniques

While RP-HPLC is the primary technique for purity determination, other methods can provide complementary information.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for the identification of unknown impurities and degradation products.

  • Chiral HPLC: If the molecule or its precursors have stereocenters, chiral HPLC is necessary to separate and quantify enantiomers.[18][19][20][21]

  • Gas Chromatography (GC): Useful for the analysis of volatile organic impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the API and its impurities.

Decision Tree for Analytical Strategy

Analytical_Strategy Start Purity Assessment of 4-(3-biphenyl)-2-chloroquinazoline Is_Routine_QC Routine Quality Control? Start->Is_Routine_QC Is_Impurity_ID Impurity Identification Required? Is_Routine_QC->Is_Impurity_ID No HPLC_UV Validated RP-HPLC-UV Method Is_Routine_QC->HPLC_UV Yes Is_Chiral Chiral Center Present? Is_Impurity_ID->Is_Chiral No LC_MS LC-MS for Structural Information Is_Impurity_ID->LC_MS Yes Chiral_HPLC Chiral HPLC Method Is_Chiral->Chiral_HPLC Yes NMR_GC NMR and GC for Complementary Data Is_Chiral->NMR_GC No UHPLC_UV UHPLC for Higher Throughput HPLC_UV->UHPLC_UV Optional for speed LC_MS->NMR_GC For full characterization

Caption: A decision tree to guide the selection of the appropriate analytical technique based on the specific requirements of the analysis.

Conclusion

Establishing a robust and validated HPLC method is paramount for ensuring the purity, safety, and efficacy of 4-(3-biphenyl)-2-chloroquinazoline in a drug development program. This guide has provided a comprehensive framework for developing and validating a stability-indicating reversed-phase HPLC method. By following the principles outlined, researchers can confidently assess the purity of this and other similar quinazoline derivatives, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies. The proposed starting conditions, coupled with a thorough validation and forced degradation study, will provide a solid foundation for the quality control of this promising compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017). ResearchGate. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. [Link]

  • Forced Degradation – A Review. (2022). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations. (2009). R Discovery. [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. [Link]

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. (2025). ResearchGate. [Link]

  • 2-Chloroquinazoline. Synthesis and reactivity of a versatile heterocyclic building block. (n.d.). ElectronicsAndBooks. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PMC. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.). PMC. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). PMC - NIH. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

  • Pharmaceutical and Biopharmaceutical Methods of Analysis. (n.d.). Shimadzu. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. [Link]

  • 4-Chloro-67-Bis(2-Methoxyethoxy)Quinazoline 98.0%(HPLC). (n.d.). Pure Synth. [Link]

Sources

Comparative

A Comparative Crystallographic Guide to 4-Substituted 2-Chloroquinazolines: Influence of C4-Functionality on Supramolecular Architecture

Introduction: The Quinazoline Scaffold in Modern Chemistry The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure and versatile substitution points allow for the fine-tuning of steric and electronic properties, leading to a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] The 2,4-disubstituted quinazoline framework is of particular interest. The chlorine atom at the C2 position serves as a versatile synthetic handle, while the substituent at the C4 position plays a crucial role in modulating the molecule's interaction with biological targets and its solid-state properties.

Understanding the crystal structure of these compounds is paramount. The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions such as hydrogen bonds and π-π stacking, dictates critical physicochemical properties including solubility, stability, and bioavailability.[3] This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for a series of 4-substituted 2-chloroquinazolines, offering insights into how varying the C4-substituent—from a hydrogen-bonding amino group to a tautomeric oxo group—profoundly influences the resulting supramolecular architecture.

Core Concept: The Role of the C4-Substituent in Crystal Packing

The nature of the chemical group at the C4 position of the 2-chloroquinazoline scaffold acts as a primary director of crystal packing. By introducing substituents with different functionalities—hydrogen bond donors/acceptors, bulky aromatic groups, or flexible aliphatic chains—one can systematically alter the intermolecular forces, leading to diverse and predictable packing motifs. This guide will examine two representative examples for which high-quality single-crystal X-ray data is available: N-Benzyl-2-chloroquinazolin-4-amine and 2-chloroquinazolin-4(3H)-one. The former introduces a bulky, yet hydrogen-bond-donating, amino substituent, while the latter presents a compact oxo group capable of acting as a strong hydrogen bond acceptor.

G cluster_workflow General Workflow for Structural Analysis Synthesis Synthesis of 4-Substituted 2-Chloroquinazoline Purification Purification & Characterization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection SC-XRD Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Supramolecular Analysis Structure_Solution->Analysis

Caption: General experimental workflow from synthesis to structural analysis.

Comparative Crystallographic Analysis

The solid-state structures of our chosen compounds reveal distinct packing strategies directly attributable to the nature of their C4-substituents. A summary of the key crystallographic data is presented below, followed by a detailed discussion.

ParameterN-Benzyl-2-chloroquinazolin-4-amine[4]2-chloroquinazolin-4(3H)-one[2]
Formula C₁₅H₁₂ClN₃C₈H₅ClN₂O
Crystal System TriclinicMonoclinic
Space Group P-1C2/c
a (Å) 9.4018(1)22.4315(16)
b (Å) 13.0108(1)3.7666(6)
c (Å) 13.3035(1)18.0640(13)
α (°) 113.968(1)90
β (°) 105.377(1)104.682(7)
γ (°) 100.213(1)90
Volume (ų) 1356.69(2)1476.4(3)
Z 48
Primary Interaction N—H···N Hydrogen BondN—H···O & C—H···N Hydrogen Bonds
Packing Motif 1D Chains2D Sheets
Case Study 1: N-Benzyl-2-chloroquinazolin-4-amine - A System Directed by N-H···N Hydrogen Bonding

The introduction of a benzylamino group at the C4 position provides a single hydrogen bond donor (the secondary amine N-H) and a bulky, sterically demanding benzyl group. The crystal structure analysis reveals that the asymmetric unit contains two independent molecules.[4] The quinazoline ring system in both molecules is nearly planar.[4]

The dominant intermolecular interaction is a classic N—H···N hydrogen bond. In the crystal lattice, alternating independent molecules are linked by these hydrogen bonds to form one-dimensional chains that propagate along the[2] crystallographic axis.[4] The bulky benzyl groups are oriented away from the hydrogen-bonded backbone, with the phenyl rings being almost perpendicular to the quinazoline planes (dihedral angles of 88.25° and 85.28°).[4] This arrangement minimizes steric hindrance and allows for the efficient formation of the hydrogen-bonded chains, which dictate the primary packing motif.

Case Study 2: 2-chloroquinazolin-4(3H)-one - A Network of N-H···O and C-H···N Interactions

This compound exists in its keto-amine tautomeric form in the solid state. This configuration presents both a hydrogen bond donor (N3-H) and a strong hydrogen bond acceptor (the C4=O carbonyl group). The crystal structure is stabilized by a combination of classical and non-classical hydrogen bonds.[2]

The primary and most robust interaction is the classical N—H···O hydrogen bond, which links molecules into chains.[2] Additionally, weaker, non-classical C—H···N hydrogen bonds are observed, where a hydrogen atom from the aromatic ring interacts with a nitrogen atom of an adjacent molecule.[2] This network of interactions links the primary chains into two-dimensional sheets, creating a more complex and densely packed structure compared to the simple 1D chains of the benzylamino derivative. The quinazoline heterocycle is nearly planar, with a maximum deviation from the least-squares plane of only 0.034 Å.[2]

G cluster_interactions Influence of C4-Substituent on Intermolecular Interactions Core 2-Chloroquinazoline Core Sub_Amino -NH-Benzyl (C4-Substituent) Core->Sub_Amino Sub_Oxo =O (C4-Substituent) Core->Sub_Oxo Interaction_NHN N-H···N Hydrogen Bond Sub_Amino->Interaction_NHN Promotes Interaction_NHO N-H···O Hydrogen Bond Sub_Oxo->Interaction_NHO Promotes Interaction_CHN C-H···N Hydrogen Bond Sub_Oxo->Interaction_CHN Allows

Caption: Influence of C4-substituent on intermolecular interactions.

Experimental Protocols: A Guide to Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that merges synthetic chemistry with materials science. The protocol described here is a generalized, self-validating methodology for the crystallization and structural analysis of novel quinazoline derivatives.

Part 1: Single Crystal Growth

The causality behind choosing a crystallization method is based on the compound's solubility and stability. Slow evaporation is often the first choice for moderately soluble, stable compounds.

  • Solvent Selection: Screen for solvents in which the compound has moderate solubility. A good starting point is a solvent system where the compound dissolves when heated but becomes supersaturated upon slow cooling or solvent evaporation. For the compounds discussed, ethanol or acetone/ethyl acetate mixtures have proven effective.[2][4]

  • Preparation of a Saturated Solution: Dissolve the purified compound (typically 5-10 mg) in a minimal amount of the chosen solvent or solvent mixture in a clean vial. Gentle heating may be applied to facilitate dissolution.

  • Slow Evaporation/Cooling:

    • Method A (Slow Evaporation): Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days at room temperature.[2]

    • Method B (Slow Cooling): If the compound is significantly more soluble at higher temperatures, heat the saturated solution and then allow it to cool to room temperature slowly. For more controlled cooling, place the vial in an insulated container (e.g., a dewar flask).[4]

  • Crystal Harvesting: Once well-formed, transparent crystals appear, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

Part 2: Single-Crystal X-ray Data Collection and Structure Refinement

This protocol assumes access to a modern single-crystal X-ray diffractometer.

  • Crystal Mounting: Select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) under a microscope. The crystal should be transparent with no visible cracks or defects. Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100-150 K) is used to cool the crystal, which minimizes thermal motion and potential radiation damage.

    • Perform an initial unit cell determination. The diffractometer software will collect a few initial frames to identify the preliminary unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, which typically involves collecting a series of frames at different crystal orientations (omega and phi scans) to ensure complete data coverage and redundancy.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F²|) for each reflection.

  • Structure Solution and Refinement:

    • Use structure solution software (e.g., SHELXS, Olex2) to solve the phase problem and obtain an initial structural model. Direct methods are typically successful for molecules of this size.[2]

    • Refine the structural model using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms. They can often be found in the difference Fourier map or placed in calculated positions and refined using a riding model.[2]

    • The final refined structure should have low R-factors (typically R1 < 0.05), a goodness-of-fit (S) close to 1, and a clean difference electron density map.

Conclusion

This guide demonstrates that the substituent at the C4 position of the 2-chloroquinazoline scaffold is a key determinant of the resulting crystal packing and supramolecular assembly. The presence of a hydrogen bond-donating amino group in N-Benzyl-2-chloroquinazolin-4-amine leads to the formation of simple one-dimensional chains via N-H···N interactions. In contrast, the oxo group in 2-chloroquinazolin-4(3H)-one, acting as a potent hydrogen bond acceptor, facilitates a more complex two-dimensional network stabilized by both N-H···O and C-H···N bonds. These findings underscore the power of targeted substituent modification as a crystal engineering strategy to control the solid-state architecture of pharmacologically relevant molecules. The provided protocols offer a robust framework for researchers to pursue the synthesis, crystallization, and structural elucidation of new quinazoline derivatives, enabling a deeper understanding of their structure-property relationships.

References

  • Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958. [Link]

  • Fun, H.-K., Jebas, S. R., Mohan, S., & S. Balakumar, C. (2014). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(5), o554. [Link]

  • Fun, H.-K., Jebas, S. R., & Thiruvalluvar, A. (2008). 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2325. [Link]

  • Li, M., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6089. [Link]

  • PubChem. (n.d.). 2-Chloro-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A general reference for heterocyclic chemistry principles).
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press. (A standard text on the principles of X-ray crystallography).
  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026. [Link]

Sources

Validation

Comparative Guide: Validating the Elemental Composition of C20H13ClN2

From Theoretical Calculation to Experimental Verification Executive Summary This guide addresses the critical validation of the small molecule C20H13ClN2 (Molecular Weight: ~316.79 g/mol ). In drug development, confirmin...

Author: BenchChem Technical Support Team. Date: February 2026

From Theoretical Calculation to Experimental Verification

Executive Summary

This guide addresses the critical validation of the small molecule C20H13ClN2 (Molecular Weight: ~316.79 g/mol ). In drug development, confirming the identity and bulk purity of a synthesized compound is a regulatory prerequisite. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk inorganic impurities or solvation. Combustion Analysis (Elemental Analysis) remains the "gold standard" for establishing bulk purity.

This document compares the theoretical calculation of C20H13ClN2 against two experimental methodologies: Combustion Analysis (CHN + Halogen) and HRMS , providing workflows to reconcile discrepancies caused by hydrates or solvates.

Theoretical Framework: The Calculation Baseline

Before experimental comparison, accurate theoretical values must be established using IUPAC standard atomic weights.

Compound: C20H13ClN2 Structure Type: Heterocyclic small molecule (containing Chlorine).

1.1 Atomic Weight Standards (IUPAC)
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.45 g/mol

  • Nitrogen (N): 14.007 g/mol

1.2 Step-by-Step Calculation

To determine the theoretical percentage composition:

  • Calculate Total Molar Mass (Mw):

    
    
    
    
    
    
    
  • Calculate Mass Percentages:

    • %C:

      
      
      
    • %H:

      
      
      
    • %Cl:

      
      
      
    • %N:

      
      
      
1.3 Visualization of Composition Logic

The following diagram illustrates the breakdown of the molecular weight contribution, essential for understanding where experimental deviations (e.g., wet samples affecting %H) originate.

ElementBreakdown Compound C20H13ClN2 Total MW: 316.79 g/mol Carbon Carbon (C20) Mass: 240.22 %Comp: 75.83% Compound->Carbon Hydrogen Hydrogen (H13) Mass: 13.10 %Comp: 4.14% Compound->Hydrogen Chlorine Chlorine (Cl1) Mass: 35.45 %Comp: 11.19% Compound->Chlorine Nitrogen Nitrogen (N2) Mass: 28.01 %Comp: 8.84% Compound->Nitrogen

Figure 1: Mass contribution breakdown for C20H13ClN2. Note that Carbon constitutes the majority of the mass, making it the most sensitive indicator for bulk purity.

Comparative Analysis: Combustion vs. HRMS

In a drug development context, researchers must choose the right tool to validate synthesis.

2.1 Method 1: Combustion Analysis (The Quantitative Standard)

Combustion analysis involves burning the sample in excess oxygen and measuring the resulting gases (


, 

,

).
  • Acceptance Criteria: The Journal of Organic Chemistry (JOC) and most regulatory bodies require experimental values to be within

    
      of theoretical values to confirm purity 
    
    
    
    .
  • Relevance to C20H13ClN2: Because this molecule contains Chlorine, a specific modification (addition of silver wool or specific reduction tube) is required to trap halogens and prevent interference with Nitrogen detection.

2.2 Method 2: High-Resolution Mass Spectrometry (The Qualitative Standard)

HRMS measures the exact mass-to-charge ratio (


).
  • Relevance to C20H13ClN2: Chlorine has two stable isotopes (

    
     and 
    
    
    
    ) in a ~3:1 ratio. HRMS is superior for proving the presence of Chlorine via isotopic pattern matching but inferior for proving the sample is clean of inorganic salts.
2.3 Performance Data Comparison

The table below simulates a comparison between a pure sample and a sample contaminated with 5% Dichloromethane (DCM) solvent residue, a common issue in synthesis.

Table 1: Comparative Sensitivity to Solvent Contamination (C20H13ClN2)

FeatureTheoretical ValueExperimental (Pure)Experimental (w/ 5% DCM Solvate)Method Verdict
Combustion %C 75.83% 75.79% (

0.04)
72.10% (

3.73)
FAIL (Detects Impurity)
Combustion %H 4.14% 4.16% (

0.02)
4.05% (

0.09)
PASS (False Negative possible)
Combustion %N 8.84% 8.81% (

0.03)
8.40% (

0.44)
FAIL (Detects Impurity)
HRMS (

)
316.0767 316.0769 (0.6 ppm)316.0768 (0.3 ppm)PASS (Fails to detect bulk impurity)
Isotope Pattern 3:1 (M:M+2) MatchMatchPASS (Fails to detect bulk impurity)

Insight: HRMS confirms the molecule exists. Combustion analysis confirms the molecule is pure. For C20H13ClN2, relying solely on HRMS is a critical failure point in early-stage drug development.

Experimental Protocol: Validating C20H13ClN2

To achieve the


 standard, the following protocol integrates sample preparation with data analysis.
3.1 Workflow Diagram

This workflow describes the decision-making process when experimental data deviates from the theoretical calculation.

ValidationWorkflow Start Synthesize C20H13ClN2 Dry Vacuum Dry (Remove Solvent) Start->Dry RunEA Run Combustion Analysis Dry->RunEA Calc Calculate Theoretical %C, %H, %N Check Within +/- 0.4%? Calc->Check Reference RunEA->Check Pass Purity Confirmed Publish/Proceed Check->Pass Yes Fail Analyze Deviation Check->Fail No Hypothesis Check Solvate/Hydrate Recalculate Theory Fail->Hypothesis Resubmit Resubmit Sample Hypothesis->Resubmit Resubmit->RunEA

Figure 2: Iterative workflow for elemental validation. Note the feedback loop for recalculating theory based on suspected solvates.

3.2 Step-by-Step Methodology

Step 1: Sample Preparation (Crucial for C20H13ClN2)

  • Drying: Dry 50 mg of sample at 60°C under high vacuum (< 1 mbar) for 12 hours.

    • Reasoning: C20H13ClN2 is likely hydrophobic but may trap organic solvents in the crystal lattice. Incomplete drying is the #1 cause of EA failure.

  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a tin capsule.
    
    • Note: Do not touch the capsule with bare hands (introduces oils/Carbon).

Step 2: Instrument Setup (CHN Mode)

  • Oxidation: Furnace at 950–1000°C.

  • Carrier Gas: Helium.

  • Halogen Trap: Ensure the reduction tube contains Silver Wool .

    • Causality: The Chlorine in C20H13ClN2 will form

      
       or 
      
      
      
      gas upon combustion. Without silver wool to trap it as
      
      
      , these gases interfere with the thermal conductivity detector (TCD), skewing Nitrogen results.

Step 3: Data Interpretation & Recalculation If the result fails the


 test, check for a hemi-hydrate (

).
  • New Formula: C20H13ClN2

    
     0.5 H2O
    
  • New MW:

    
    
    
  • New %C:

    
     (vs 75.83% originally).
    
  • Action: If experimental data matches 73.73%, the compound is a hemi-hydrate.

References
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Q3A(R2) Impurities in New Drug Substances.[Link]

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Reference for Combustion Analysis mechanics).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline

Comprehensive Safety Protocol: Handling 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal Hazard Assessment: An...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

Hazard Assessment: An Evidence-Based Approach

The primary hazards of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline are predicted based on the reactivity and toxicity of its chloroquinazoline functional group. Structurally similar compounds, such as 4-chloroquinazoline and its derivatives, are known to be potent irritants and toxic substances.[1][2][3] The presence of the chlorine atom at the 2-position makes the compound susceptible to nucleophilic substitution, a common reaction in drug development, but also implies inherent reactivity.[4][5]

Based on data from analogous compounds, a precautionary hazard classification is summarized below.

Hazard ClassAnticipated Severity & GHS ClassificationRationale and Authoritative Source
Acute Toxicity (Oral) Category 3 or 4: Toxic or Harmful if swallowed. Analogs like 4-chloroquinazoline are classified as "Toxic if swallowed".[1] Other derivatives are listed as "Harmful if swallowed".[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation. This is a consistent classification across various 4-chloroquinazoline derivatives documented in chemical databases like PubChem.[2][3]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage or irritation. The base compound, 4-chloroquinazoline, is noted to cause serious eye damage.[1] This is a significant risk when handling the substance as a powder.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. Inhalation of the powdered compound can irritate the respiratory system, a common hazard for this class of chemicals.[2][3]
Carcinogenicity Suspected Cancer Hazard. Halogenated organic solvents and compounds are often treated as suspected carcinogens, warranting stringent handling to minimize long-term exposure.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The selection of PPE must be based on the highest potential risk, including direct contact, splashes, and inhalation of aerosolized powder.

Hand Protection

Standard laboratory gloves (e.g., thin nitrile) are insufficient for prolonged handling. Due to the aromatic and halogenated nature of the compound, a more robust glove selection is required.[7][8]

  • For Incidental Contact (e.g., weighing, transfers in a fume hood):

    • Double-gloving with Nitrile Gloves: This provides a temporary barrier against minor splashes and contamination. Inspect the outer glove frequently and change it immediately upon any sign of contamination.

  • For Extended Contact or High-Risk Operations (e.g., spill cleanup, large-scale reactions):

    • Viton® or Polyvinyl Alcohol (PVA) Gloves: These materials offer superior resistance to chlorinated and aromatic solvents.[8][9] Note that PVA gloves are degraded by water and should not be used in aqueous solutions.[7][9]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are inadequate as they do not provide a seal against powders or splashes.[8] Chemical splash goggles that provide an indirect seal around the eyes are mandatory whenever the compound is handled outside of a glovebox.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring solutions or during workup of reactions involving significant volumes.[9][10]

Body Protection
  • Flame-Resistant Laboratory Coat: A lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: When handling solutions or larger quantities (>1 gram) of the material, a chemical-resistant apron should be worn over the lab coat to protect against spills.[7]

  • Full-Body Protection: For large-scale operations or significant spill cleanup, disposable chemical-resistant coveralls may be necessary.[10]

Respiratory Protection

All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.[11]

  • Standard Operations: A properly functioning chemical fume hood is sufficient engineering control.

  • Emergency Situations (e.g., large spill outside a fume hood): If engineering controls fail or are unavailable, respiratory protection is required. The specific type (e.g., a full-face respirator with organic vapor/acid gas cartridges) must be determined by an industrial hygienist as part of a formal respiratory protection program.[7]

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure at every step of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Operation Phase A Verify Fume Hood Certification & Airflow B Assemble All Glassware & Equipment A->B C Don Required PPE (Goggles, Lab Coat, Gloves) B->C D Place Compound on Tared Weigh Paper C->D E Carefully Weigh Solid (Minimize Aerosolization) D->E F Transfer to Reaction Vessel E->F G Add Solvent & Initiate Reaction F->G H Quench Reaction (if necessary) G->H I Segregate Waste (Halogenated Liquid/Solid) H->I J Decontaminate Glassware & Work Surface I->J K Remove PPE & Wash Hands J->K

Caption: Standard operational workflow for handling the chloroquinazoline compound.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure. All laboratories handling this compound must have a designated spill kit readily accessible.

Spill Kit ComponentPurpose
Inert Absorbent Material (e.g., Vermiculite, sand, or commercial sorbent pads) To contain and absorb liquid spills.
Polyethylene Scoop/Scraper For collecting solid spills or absorbed material.
Sealable, Labeled Waste Bags Heavy-duty plastic bags for contaminated materials. Must be labeled "Halogenated Solid Waste".
Chemical-Resistant Gloves (e.g., Viton® or heavy-duty nitrile) For spill cleanup.
Splash Goggles & Face Shield To protect eyes and face during cleanup.
"Caution" Signage To secure the area and warn others.

Procedure for a Minor Spill (< 5g or <100mL in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (double nitrile or Viton® gloves, goggles, lab coat), gently cover the spill with inert absorbent material.

  • Carefully collect the material using a scoop and place it into a labeled, sealable waste bag.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials in the waste bag.

  • Seal the bag and place it in the designated "Halogenated Solid Waste" container.

Procedure for a Major Spill (> 5g or any spill outside a fume hood):

  • Evacuate the immediate area and alert all nearby personnel.

  • If the spill is flammable, turn off all ignition sources.

  • Close the laboratory door and prevent entry.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[6]

Waste Disposal: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline and any materials contaminated with it must be disposed of as hazardous waste.[11][12] Under no circumstances should this chemical or its solutions be poured down the drain.[6][11]

G Start Waste Generated IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Contaminated Solids (Gloves, Paper, Silica Gel) IsSolid->SolidWaste Yes LiquidWaste Contaminated Liquids (Solvents, Reaction Mixtures) IsSolid->LiquidWaste No HalogenatedSolid Dispose in: 'Halogenated Solid Waste' Container SolidWaste->HalogenatedSolid HalogenatedLiquid Dispose in: 'Halogenated Organic Liquid Waste' Container LiquidWaste->HalogenatedLiquid

Caption: Decision workflow for proper waste segregation.

Key Disposal Steps:

  • Segregation: Keep halogenated waste separate from non-halogenated waste.[6][13][14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline"), and an approximate concentration or list of contents.[6][13]

  • Container Integrity: Use only compatible, sealed containers for waste collection. Halogenated solvents can degrade some metals over time, so polyethylene containers are often preferred.[12]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[12]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

By adhering to this comprehensive safety protocol, researchers can effectively mitigate the risks associated with handling 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • 4-Chloro-2-phenylquinazoline. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • 4-Chloro-2-(3-methoxyphenyl)quinazoline. PubChem, National Institutes of Health. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Center for Biotechnology Information, NIH. [Link]

  • Safety Data Sheet - 4-Hydroxyquinazoline. Fisher Scientific. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

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